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Executive Summary
Foscarbidopa, in combination with foslevodopa, represents a significant advancement in the

management of advanced Parkinson's disease. Developed by AbbVie under the brand name

Vyalev™ (formerly ABBV-951), this innovative formulation provides a continuous subcutaneous

infusion of levodopa and carbidopa prodrugs.[1][2][3] This approach is designed to maintain

stable plasma concentrations of levodopa, thereby mitigating the motor fluctuations often

experienced by patients on oral carbidopa/levodopa therapy.[4][5] This technical guide provides

a comprehensive overview of the discovery, development, mechanism of action, and clinical

evaluation of foscarbidopa, with a focus on the scientific and technical details relevant to

researchers and drug development professionals.

Introduction: The Unmet Need in Parkinson's
Disease Management
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the

loss of dopaminergic neurons in the substantia nigra. Levodopa, a precursor to dopamine,

remains the cornerstone of symptomatic treatment. However, long-term oral administration of

levodopa is often complicated by the development of motor fluctuations, including "on" time

(periods of good motor control) and "off" time (periods of poor motor control), as well as
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dyskinesias. These complications are largely attributed to the pulsatile stimulation of dopamine

receptors resulting from the fluctuating plasma concentrations of oral levodopa.

The development of foscarbidopa, a soluble prodrug of carbidopa, in combination with

foslevodopa, a soluble prodrug of levodopa, was driven by the need for a continuous drug

delivery system to provide more stable plasma levodopa levels. This approach aims to mimic

the continuous dopaminergic stimulation of the healthy brain, thereby reducing motor

fluctuations and improving the quality of life for patients with advanced Parkinson's disease.

The Discovery of Foscarbidopa: A Prodrug
Approach
The primary challenge in developing a subcutaneous infusion of carbidopa and levodopa is

their limited aqueous solubility at a physiologically compatible pH. To overcome this, a prodrug

strategy was employed. Foscarbidopa is the 4'-monophosphate ester of carbidopa. This

phosphorylation dramatically increases the water solubility of the molecule, making it suitable

for a concentrated, small-volume subcutaneous formulation.

Synthesis of Foscarbidopa
The synthesis of foscarbidopa is a multi-step process that involves the protection of reactive

functional groups, phosphorylation, and subsequent deprotection. A key step in the synthesis of

the chiral hydrazine moiety is an enantioselective hydrazination following a Mizoroki-Heck

reaction. While the precise, industrial-scale synthesis protocol is proprietary, the key

transformations reported in the scientific literature include:

Mizoroki-Heck reaction: This cross-coupling reaction is used to form a key carbon-carbon

bond in the precursor molecule.

Enantioselective hydrazination: This step introduces the chiral center with the hydrazine

group, which is crucial for the molecule's biological activity.

Mechanism of Action
Foscarbidopa itself is pharmacologically inactive. Its therapeutic effect is dependent on its in-

vivo conversion to carbidopa.
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Figure 1: Mechanism of Action of Foscarbidopa/Foslevodopa.
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Following subcutaneous infusion, foscarbidopa and foslevodopa are absorbed into the

systemic circulation where they are rapidly converted to their active forms, carbidopa and

levodopa, respectively, by ubiquitous alkaline phosphatases.

Carbidopa is an inhibitor of DOPA decarboxylase (DDC), an enzyme responsible for the

conversion of levodopa to dopamine. By inhibiting DDC in the peripheral circulation, carbidopa

prevents the premature conversion of levodopa to dopamine outside of the central nervous

system (CNS). This has two important consequences:

Increased Bioavailability of Levodopa in the CNS: By preventing its peripheral metabolism,

more levodopa is able to cross the blood-brain barrier and reach its site of action in the brain.

Reduced Peripheral Side Effects: The peripheral conversion of levodopa to dopamine is

associated with side effects such as nausea and vomiting. By inhibiting this process,

carbidopa reduces the incidence and severity of these adverse effects.

Once in the brain, levodopa is converted to dopamine by DDC, replenishing the depleted

dopamine levels and alleviating the motor symptoms of Parkinson's disease.

Pharmacokinetics
The pharmacokinetic profile of foscarbidopa is intrinsically linked to its co-formulation with

foslevodopa. The key objective of this formulation is to achieve and maintain stable plasma

concentrations of levodopa.

Preclinical and Phase 1 Studies
Initial preclinical studies and Phase 1 clinical trials in healthy volunteers demonstrated that

continuous subcutaneous infusion of foslevodopa/foscarbidopa resulted in stable plasma

concentrations of both levodopa and carbidopa. These studies were crucial in establishing the

feasibility of this approach and informing the dosing regimens for later-phase trials.

Table 1: Summary of a Phase 1 Pharmacokinetic Study in Healthy Volunteers
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Parameter Value Reference

Study Design
Single ascending dose, single-

blind

Participants
28 adult male and female

subjects

Administration
Abdominal subcutaneous

infusion over 72 hours

Key Finding

Rapid attainment of steady-

state levodopa exposure with

minimal fluctuations.

Average Steady-State

Exposure (Levodopa)
747-4660 ng/mL

Bolus Dosing
To achieve therapeutic levodopa concentrations more rapidly, the use of a subcutaneous bolus

dose of foslevodopa/foscarbidopa followed by continuous infusion has been investigated.

Table 2: Pharmacokinetics of a Single 200 mg Subcutaneous Bolus Dose

Parameter Median Value Reference

Time to Maximum

Concentration (Tmax) of

Levodopa

1.3 hours

Time to Maximum

Concentration (Tmax) of

Carbidopa

1.5 hours

Time to Steady State (with

initial bolus)
~2 hours

Clinical Development

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b607533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The clinical development program for foslevodopa/foscarbidopa has involved several key

studies designed to evaluate its efficacy, safety, and tolerability in patients with advanced

Parkinson's disease.

Preclinical
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Figure 2: Clinical Development Workflow of Foscarbidopa/Foslevodopa.

Phase 3 Clinical Trials
Two pivotal Phase 3 studies have provided the main body of evidence for the efficacy and

safety of foslevodopa/foscarbidopa.
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Table 3: Overview of Key Phase 3 Clinical Trials

Study
Identifier

Study Design
Key Efficacy
Endpoints

Key Findings Reference

NCT04380142

12-week,

randomized,

double-blind,

double-dummy,

active-controlled

Change from

baseline in "On"

time without

troublesome

dyskinesia;

Change from

baseline in "Off"

time

Statistically

significant

increase in "On"

time without

troublesome

dyskinesia and

decrease in "Off"

time compared to

oral

carbidopa/levodo

pa.

NCT03781167
52-week, open-

label, single-arm

Safety and

tolerability

Favorable long-

term safety and

efficacy profile;

sustained

improvement in

motor

fluctuations.

Efficacy Data
The primary efficacy endpoint in the pivotal NCT04380142 study was the change from baseline

in "On" time without troublesome dyskinesia.

Table 4: Efficacy Results from the NCT04380142 Study (12 Weeks)
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Endpoint
Foslevodopa/F
oscarbidopa
Group

Oral
Carbidopa/Lev
odopa Group

p-value Reference

Change in "On"

time without

troublesome

dyskinesia

(hours)

+2.72 +0.97 <0.05

Change in "Off"

time (hours)
-2.75 -0.96 <0.05

The open-label NCT03781167 study demonstrated sustained efficacy over 52 weeks.

Table 5: Efficacy Results from the NCT03781167 Study (52 Weeks)

Endpoint
Mean Change from
Baseline

Reference

Change in "On" time without

troublesome dyskinesia

(hours)

+3.8

Change in "Off" time (hours) -3.5

Patients with morning akinesia
Decrease from 77.7% to

27.8%

Safety and Tolerability
The most common adverse events associated with foslevodopa/foscarbidopa are infusion site

reactions.

Table 6: Common Adverse Events in the NCT03781167 Study
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Adverse Event Incidence (%) Reference

Infusion site erythema 92.4 (most common AE)

Infusion site nodule N/A

Infusion site cellulitis N/A

Infusion site edema N/A

Experimental Protocols
General Clinical Trial Methodology (NCT04380142)

Study Design: This was a Phase 3, randomized, double-blind, double-dummy, parallel-group,

active-controlled, multicenter study.

Participants: Approximately 130 adult participants with advanced Parkinson's disease whose

motor fluctuations were inadequately controlled by their current medications.

Randomization: Participants were randomized in a 1:1 ratio to one of two treatment arms.

Treatment Arms:

24-hour/day continuous subcutaneous infusion of foslevodopa/foscarbidopa plus oral

placebo capsules.

24-hour/day continuous subcutaneous infusion of placebo solution plus oral encapsulated

carbidopa/levodopa immediate-release tablets.

Duration: 12 weeks.

Dosing: The starting continuous infusion rate was calculated based on the participant's

stabilized oral carbidopa/levodopa dose. A loading dose could be administered on Day 1.

Outcome Measures: Efficacy was assessed using a home diary to record "On" and "Off"

times. Safety and tolerability were monitored through the recording of adverse events.

Pharmacokinetic Analysis Methodology
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Sample Collection: Serial plasma samples were collected from participants at specified time

points.

Analytical Method: Plasma concentrations of levodopa and carbidopa were quantified using

high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Data Analysis: Pharmacokinetic parameters, such as area under the curve (AUC), maximum

concentration (Cmax), and time to maximum concentration (Tmax), were calculated using

noncompartmental methods.

Conclusion and Future Directions
Foscarbidopa, as a key component of the foslevodopa/foscarbidopa subcutaneous infusion

system, represents a significant therapeutic advance for patients with advanced Parkinson's

disease. The prodrug approach has successfully overcome the solubility limitations of

carbidopa and levodopa, enabling the development of a continuous delivery system that

provides stable plasma concentrations and improved motor control. The robust clinical trial data

have demonstrated both the efficacy and a manageable safety profile of this therapy.

Future research may focus on further optimizing the delivery system, exploring the long-term

effects of continuous dopaminergic stimulation on disease progression, and identifying patient

populations who are most likely to benefit from this innovative treatment. The development of

foscarbidopa serves as an excellent case study in the power of innovative drug formulation

and delivery to address unmet needs in chronic disease management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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